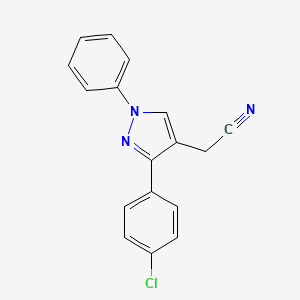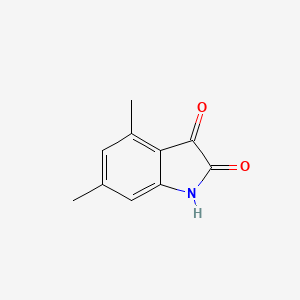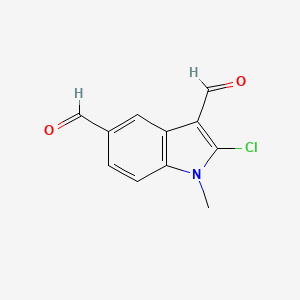![molecular formula C10H15N3O2S2 B1349656 {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 68161-57-9](/img/structure/B1349656.png)
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is a chemical compound with a molecular weight of 273.3776 dalton . It is also known as a type of chemical entity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, such as “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid”, has been a subject of research due to their broad range of biological activities . For instance, a compound named N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N9-(2-methylphenyl) thiourea showed the highest protection (68.42%) at 25 mg/kg in petit mal seizures .
Molecular Structure Analysis
The molecular structure of “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, which is a common and integral feature of this compound, exhibits a wide variety of biological activities .
Chemical Reactions Analysis
The 1,3,4-thiadiazole nucleus, which is a part of “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid”, is one of the most important and well-known heterocyclic nuclei . It forms an important class of natural and nonnatural products, many of which exhibit useful biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Chemical Properties and Tautomerism
Research has also delved into the chemical properties and tautomerism of these compounds. The acidity constants of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid were determined using both experimental and theoretical methods, providing insights into the stability of its tautomers in aqueous solutions and offering a deeper understanding of its reactivity and aromaticity (Raluca Pop et al., 2015).
Pharmacological Potential
Antimycobacterial Activity
Several studies have investigated the antimycobacterial properties of these compounds. Research has shown that {[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives} exhibit activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, highlighting the potential of these compounds in treating tuberculosis (M. G. Mamolo et al., 2001).
Antimicrobial Activities
The antimicrobial properties of these compounds have been a focus of several studies. Research into 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has demonstrated significant activity against various strains of microbes, indicating their potential as antimicrobial agents (M. Noolvi et al., 2016).
Insecticidal Activities
The insecticidal activities of derivatives of 1,3,4-thiadiazole have been explored, with studies showing that certain compounds exhibit inhibitory effects against pests like the Armyworm, suggesting applications in agricultural pest management (L. Jia, 2015).
Antioxidant Properties
There's also interest in the antioxidant properties of thiadiazole derivatives. Research on new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole has led to the production of compounds with potential antioxidant effects, opening avenues for their use in therapies against oxidative stress-related conditions (Akram S. Al-Haidari & E. Al-Tamimi, 2021).
Eigenschaften
IUPAC Name |
2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLHCHYQJDYJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368565 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
CAS RN |
68161-57-9 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)


![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)

![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)

![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)
